molecular formula C13H15N3O3S B11687619 N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11687619
M. Wt: 293.34 g/mol
InChI Key: WAKYGQLKJVPVJO-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl hydrazine with acetic anhydride and elemental sulfur. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • N-[4-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • N-[4-acetyl-5-(2-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[3-acetyl-2-(2-methoxyphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C13H15N3O3S/c1-8(17)14-13-15-16(9(2)18)12(20-13)10-6-4-5-7-11(10)19-3/h4-7,12H,1-3H3,(H,14,15,17)

InChI Key

WAKYGQLKJVPVJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=CC=C2OC)C(=O)C

Origin of Product

United States

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